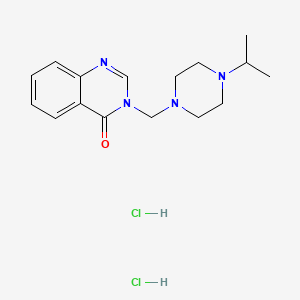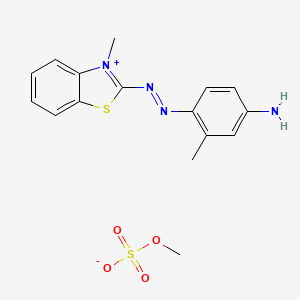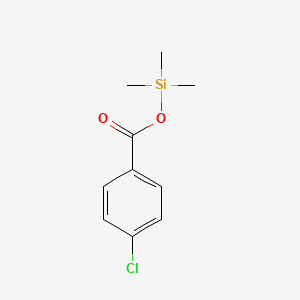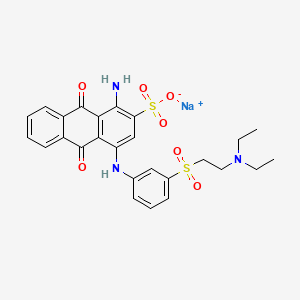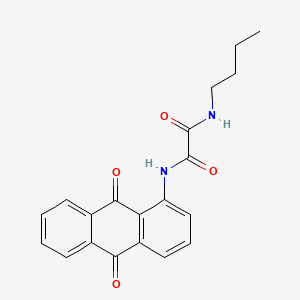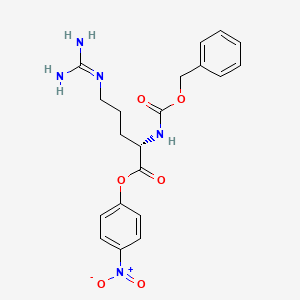
N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester is a chemical compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester can be synthesized through the esterification of N(2)-Benzyloxycarbonylarginine with 4-nitrophenol. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for yield and purity, often employing automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding N(2)-Benzyloxycarbonylarginine and 4-nitrophenol.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester can undergo nucleophilic substitution reactions where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as common reagents.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typically used.
Substitution: Various nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: N(2)-Benzyloxycarbonylarginine and 4-nitrophenol.
Reduction: N(2)-Benzyloxycarbonylarginine-4-aminophenyl ester.
Substitution: Products depend on the nucleophile used.
Applications De Recherche Scientifique
N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of peptide bonds.
Biology: Employed in enzyme assays to study protease activity, as the ester bond can be cleaved by specific enzymes.
Medicine: Investigated for its potential use in drug delivery systems, where the ester bond can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester involves the cleavage of the ester bond. In biological systems, this cleavage is often catalyzed by enzymes such as esterases or proteases. The molecular targets include the ester bond itself, which is hydrolyzed to release the constituent molecules. The pathways involved in this process are typically enzymatic hydrolysis pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N(2)-Benzyloxycarbonylarginine methyl ester
- N(2)-Benzyloxycarbonylarginine ethyl ester
- N(2)-Benzyloxycarbonylarginine phenyl ester
Uniqueness
N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester is unique due to the presence of the nitrophenyl group, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and the ability to undergo reduction reactions. This makes it particularly useful in specific synthetic and analytical applications where these properties are advantageous.
Propriétés
Numéro CAS |
68172-31-6 |
|---|---|
Formule moléculaire |
C20H23N5O6 |
Poids moléculaire |
429.4 g/mol |
Nom IUPAC |
(4-nitrophenyl) (2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C20H23N5O6/c21-19(22)23-12-4-7-17(24-20(27)30-13-14-5-2-1-3-6-14)18(26)31-16-10-8-15(9-11-16)25(28)29/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,24,27)(H4,21,22,23)/t17-/m0/s1 |
Clé InChI |
UXGFJYQFSUTKFH-KRWDZBQOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


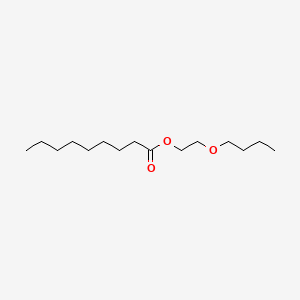

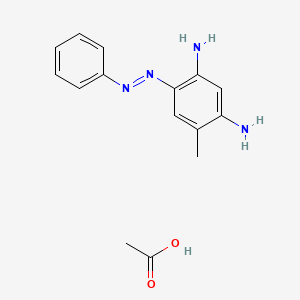
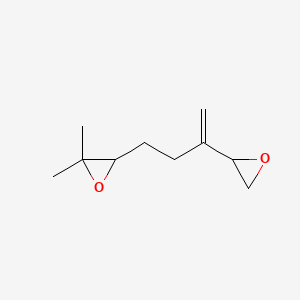
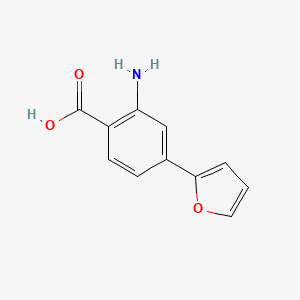
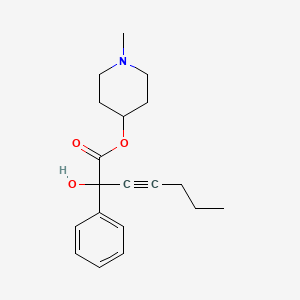
![Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane](/img/structure/B13780647.png)
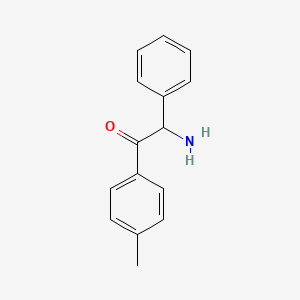
![3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13780663.png)
